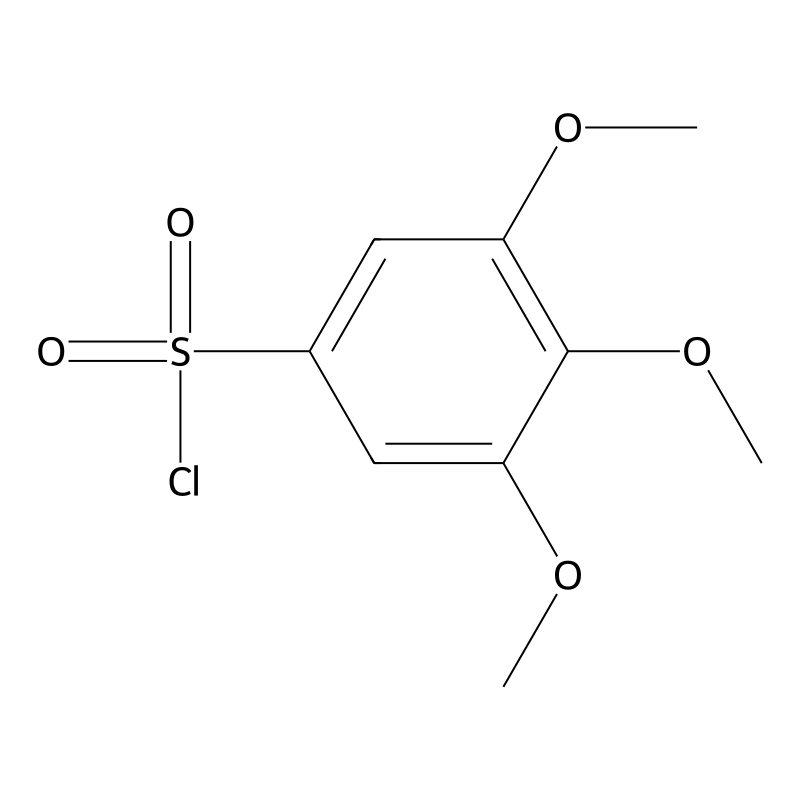3,4,5-Trimethoxybenzene-1-sulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synthesis of Sulfonyl Esters and Sulfones:
3,4,5-Trimethoxybenzenesulfonyl chloride (TMSC) is a valuable reagent in organic synthesis due to its ability to introduce a sulfonyl group onto various nucleophiles. It reacts with alcohols, phenols, and amines to form sulfonyl esters and sulfones, respectively. These functional groups are often crucial for modifying the properties of molecules, such as their solubility, stability, and biological activity. Several research articles report the use of TMSC for the synthesis of diverse sulfonyl derivatives with potential applications in medicinal chemistry, materials science, and other fields [, , ].
Protecting Group Chemistry:
The three methoxy groups (OCH3) present in TMSC offer an additional advantage. They act as electron-donating substituents, enhancing the electrophilic character of the sulfur atom in the sulfonyl chloride moiety. This facilitates the reaction with nucleophiles while also making the methoxy groups susceptible to cleavage under specific conditions. This property allows TMSC to function as a protecting group strategy in organic synthesis. A protecting group is a temporary chemical modification introduced to shield a functional group from unwanted reactions while enabling transformations at other sites in the molecule. After the desired modifications are complete, the protecting group can be removed to regenerate the original functional group. In the case of TMSC, the methoxy groups can be selectively cleaved using Lewis acids or other mild acidic conditions, revealing the underlying hydroxy functionality [].
3,4,5-Trimethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 266.7 g/mol. It features a benzene ring substituted with three methoxy groups at positions 3, 4, and 5, along with a sulfonyl chloride group at position 1. This compound is known for its high reactivity due to the presence of the sulfonyl chloride functional group, making it useful in various chemical synthesis applications .
- Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines and alcohols to form sulfonamides or sulfonate esters, respectively.
- Electrophilic Aromatic Substitution: The methoxy groups on the benzene ring can direct electrophiles to the ortho and para positions, allowing for further functionalization of the aromatic system.
- Hydrolysis: In the presence of water, 3,4,5-trimethoxybenzene-1-sulfonyl chloride can hydrolyze to form 3,4,5-trimethoxybenzenesulfonic acid and hydrochloric acid .
While specific biological activities of 3,4,5-trimethoxybenzene-1-sulfonyl chloride are not extensively documented, compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties. The presence of methoxy groups can enhance lipophilicity and biological activity. Additionally, sulfonyl chlorides are known to be potent electrophiles that can modify biological molecules, potentially affecting their function .
3,4,5-Trimethoxybenzene-1-sulfonyl chloride can be synthesized through several methods:
- Sulfonation of Trimethoxybenzene: Starting from trimethoxybenzene, chlorosulfonic acid can be used to introduce the sulfonyl chloride group.
- Direct Chlorination: Another method involves chlorination of 3,4,5-trimethoxybenzenesulfonic acid using thionyl chloride or phosphorus pentachloride .
- Functional Group Interconversion: Existing aromatic compounds may undergo functional group transformations to yield the desired sulfonyl chloride.
This compound has various applications in organic synthesis:
- Intermediate in Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Reagent in Organic Chemistry: Used for introducing sulfonamide groups into organic molecules.
- Building Block: Acts as a building block for more complex organic compounds in research and industrial applications .
Interaction studies involving 3,4,5-trimethoxybenzene-1-sulfonyl chloride primarily focus on its reactivity with nucleophiles and its potential biological interactions. Its electrophilic nature allows it to interact with various biological molecules such as proteins and nucleic acids. Such interactions can lead to modifications that may affect biological pathways or therapeutic efficacy .
Several compounds share structural similarities with 3,4,5-trimethoxybenzene-1-sulfonyl chloride. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 3,4-Dimethoxybenzenesulfonyl chloride | 23095-31-0 | 0.94 | Contains only two methoxy groups |
| 4-Methoxybenzene-1-sulfonyl chloride | 98-68-0 | 0.88 | Single methoxy group; lacks additional substitutions |
| 2-Methoxybenzenesulfonyl chloride | 10130-87-7 | 0.81 | Different substitution pattern on benzene |
| 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride | 1214334-01-6 | 0.76 | Contains a fluorine atom; different reactivity profile |
| 2-Phenoxybenzene sulfonyl chloride | 2688-85-9 | 0.78 | Contains a phenoxy group instead of methoxy |
3,4,5-Trimethoxybenzene-1-sulfonyl chloride stands out due to its three methoxy substituents which enhance its solubility and reactivity compared to others with fewer or different substituents .








